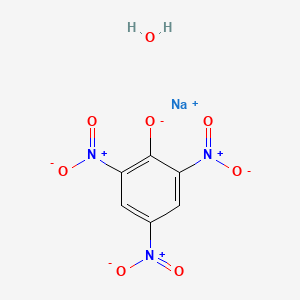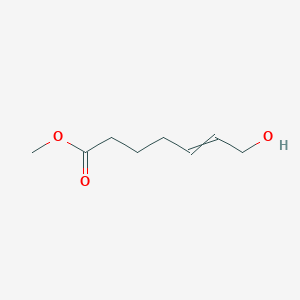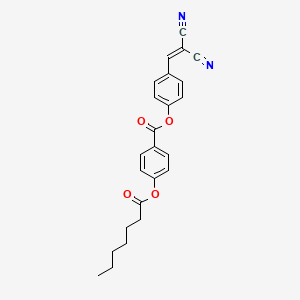
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a dicyanoethenyl group and a benzoate ester linked to a heptanoyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate typically involves multiple steps. One common method includes the following steps:
Preparation of 4-(2,2-Dicyanoethenyl)phenyl: This intermediate can be synthesized by the Knoevenagel condensation reaction between 4-formylphenyl and malononitrile in the presence of a base such as piperidine.
Preparation of 4-(heptanoyloxy)benzoic acid: This can be achieved by esterification of 4-hydroxybenzoic acid with heptanoic acid using a catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate involves its interaction with specific molecular targets. The dicyanoethenyl group can participate in electron transfer reactions, while the benzoate ester can undergo hydrolysis under physiological conditions. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,2-Dicyanoethenyl)phenyl benzoate
- 4-(2,2-Dicyanoethenyl)phenyl 4-methoxybenzoate
- 4-(2,2-Dicyanoethenyl)phenyl 4-(octanoyloxy)benzoate
Uniqueness
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the heptanoyloxy group enhances its lipophilicity, making it more suitable for applications in hydrophobic environments compared to its analogs.
Eigenschaften
CAS-Nummer |
78016-54-3 |
|---|---|
Molekularformel |
C24H22N2O4 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
[4-(2,2-dicyanoethenyl)phenyl] 4-heptanoyloxybenzoate |
InChI |
InChI=1S/C24H22N2O4/c1-2-3-4-5-6-23(27)29-21-13-9-20(10-14-21)24(28)30-22-11-7-18(8-12-22)15-19(16-25)17-26/h7-15H,2-6H2,1H3 |
InChI-Schlüssel |
VCLDIPWKAVQDET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


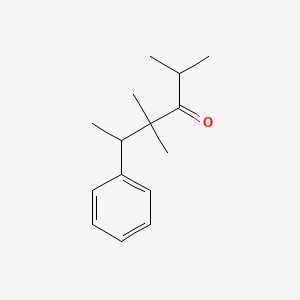
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
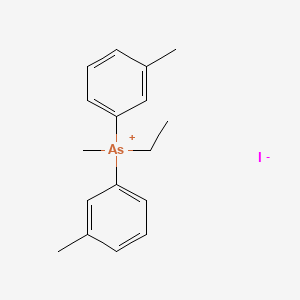
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
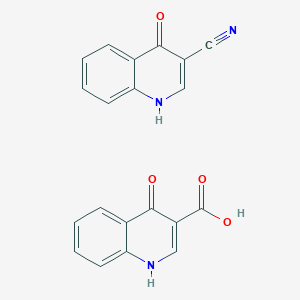
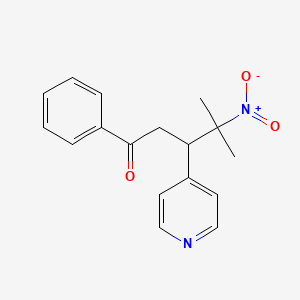
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
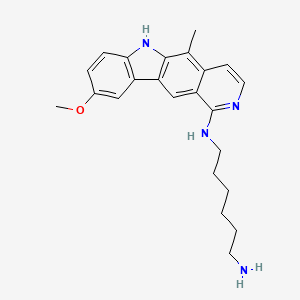
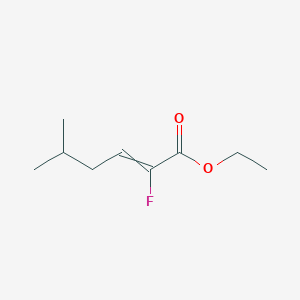

![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)

